molecular formula C10H17ClF3NO2 B1461886 Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride CAS No. 1803561-01-4

Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride

Cat. No.: B1461886
CAS No.: 1803561-01-4
M. Wt: 275.69 g/mol
InChI Key: FSRCBPRIJCBSHP-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” is a chemical compound with the CAS Number: 1803561-01-4 . It has a molecular weight of 275.70 and a molecular formula of C10H17ClF3NO2 . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H17ClF3NO2. This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 275.70 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound serves as a precursor in the synthesis of complex molecules, such as 2-(methoxycarbonyl)indolizidine, which was generated through conjugate addition reactions and further treatment with lithium diisopropylamide and lithium aluminium hydride. These reactions highlight the utility of the compound in synthetic organic chemistry, offering pathways to novel structures with potential biological activities (D’hooghe et al., 2009).

Crystallography and Structural Analysis

  • The compound has been utilized in the study of crystal structures, particularly in understanding the spatial arrangements and interactions of molecules with trifluoromethyl groups. This research is essential for the development of new materials and the pharmaceutical industry, where molecular geometry plays a crucial role in drug design (Li et al., 2005).

Pharmacology and Drug Development

  • Research on derivatives of Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride has led to the identification of potent and selective inhibitors targeting specific receptors, such as the Glycine Transporter 1 (GlyT1), showing promise for therapeutic applications in neurological disorders. This highlights the compound's relevance in medicinal chemistry for discovering new drugs (Yamamoto et al., 2016).

Material Science

  • The compound and its derivatives have been explored for the synthesis of novel copolymers, demonstrating the importance of such chemicals in the development of new materials with specific properties. These materials could have applications ranging from biotechnology to electronics, showcasing the versatility of the compound in material science (Kharas et al., 2000).

Bioactivity Studies

  • There have been studies on the bioactivity of derivatives of this compound, including their cytotoxicity and enzyme inhibitory activities, which are crucial for drug discovery and development. These studies provide insights into the biological effects of these compounds and their potential therapeutic benefits or risks (Unluer et al., 2016).

Safety and Hazards

The safety information available indicates that “Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

While specific future directions for “Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride” are not mentioned in the sources, piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “this compound”, is an important task of modern organic chemistry .

Properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2.ClH/c1-7(9(15)16-2)14-5-3-8(4-6-14)10(11,12)13;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCBPRIJCBSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1CCC(CC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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